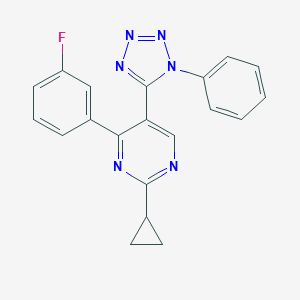
N-(4-methyl-2,5-dinitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-2,5-dinitrophenyl)acetamide, commonly known as MDPA, is a chemical compound that has been extensively studied for its various applications in scientific research. MDPA is a yellow crystalline powder that is soluble in organic solvents and has been used in various research studies due to its unique chemical properties.
作用機序
The mechanism of action of MDPA is not well understood. However, it is believed that it reacts with amino acids and peptides to form stable adducts. These adducts can be analyzed using various analytical techniques, such as mass spectrometry.
Biochemical and Physiological Effects
MDPA does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound and has been used in various research studies without any reported adverse effects.
実験室実験の利点と制限
MDPA has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also a relatively inexpensive compound, making it accessible to researchers with limited budgets. However, MDPA has some limitations, such as its limited solubility in water and its reactivity with amino acids and peptides, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving MDPA. One possible direction is the development of new methods for the synthesis of MDPA and its derivatives. Another direction is the investigation of the photodegradation of nitroaromatics in the environment using MDPA as a model compound. Additionally, MDPA could be used as a reagent for the determination of amino acids and peptides in complex biological samples. Finally, MDPA could be used as a precursor for the synthesis of new compounds with potential applications in various fields, such as medicine and materials science.
Conclusion
In conclusion, MDPA is a chemical compound that has been extensively studied for its various applications in scientific research. It has been used as a reagent for the determination of amino acids and peptides, a precursor for the synthesis of other compounds, and a model compound for studying the photodegradation of nitroaromatics in the environment. MDPA has several advantages for use in laboratory experiments, but also has some limitations. There are several future directions for research involving MDPA, including the development of new synthesis methods and the investigation of its potential applications in various fields.
合成法
MDPA can be synthesized by reacting 4-methyl-2,5-dinitroaniline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
科学的研究の応用
MDPA has been used in various scientific research studies due to its unique chemical properties. It has been used as a reagent for the determination of amino acids and peptides. It has also been used as a precursor for the synthesis of other compounds, such as nitramines and nitroaromatics. MDPA has been used as a model compound for studying the photodegradation of nitroaromatics in the environment.
特性
製品名 |
N-(4-methyl-2,5-dinitrophenyl)acetamide |
|---|---|
分子式 |
C9H9N3O5 |
分子量 |
239.18 g/mol |
IUPAC名 |
N-(4-methyl-2,5-dinitrophenyl)acetamide |
InChI |
InChI=1S/C9H9N3O5/c1-5-3-9(12(16)17)7(10-6(2)13)4-8(5)11(14)15/h3-4H,1-2H3,(H,10,13) |
InChIキー |
YRABYESZOOOEEL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-cyclopropyl-4-(3-fluorophenyl)pyrimidine](/img/structure/B214842.png)
![2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)pyrimidine](/img/structure/B214844.png)
![4-{5-[2-cyclopropyl-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B214845.png)
![4-[4-(4-Fluorophenyl)-2-pyrimidinyl]benzamide](/img/structure/B214846.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzamide](/img/structure/B214847.png)
![4-[2-(3,5-Dichlorophenyl)-4-pyrimidinyl]phenyl methyl ether](/img/structure/B214848.png)

![2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B214855.png)
![4-(3-chlorophenyl)-2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B214856.png)
![2-cyclopropyl-4-(2-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]pyrimidine](/img/structure/B214857.png)

![2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214860.png)
![Dimethyl 4-[2-(4-bromophenyl)-2-chlorovinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B214861.png)